molecular formula C23H27ClO5 B11507701 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate

2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate

Cat. No.: B11507701
M. Wt: 418.9 g/mol
InChI Key: VHAHEYUJKBUFBB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate is an organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a chlorophenyl group, a dioxane ring, and a hexyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenyl compounds to introduce the chlorophenyl group. The formation of the dioxane ring can be achieved through cyclization reactions involving diols and appropriate catalysts. The final step involves esterification to attach the hexyloxybenzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,3-dioxan-5-yl benzoate
  • 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-methoxybenzoate
  • 2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-ethoxybenzoate

Uniqueness

2-(4-Chlorophenyl)-1,3-dioxan-5-yl 4-(hexyloxy)benzoate is unique due to the presence of the hexyloxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkoxy groups or lack the hexyloxy moiety altogether.

Properties

Molecular Formula

C23H27ClO5

Molecular Weight

418.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1,3-dioxan-5-yl] 4-hexoxybenzoate

InChI

InChI=1S/C23H27ClO5/c1-2-3-4-5-14-26-20-12-8-17(9-13-20)22(25)29-21-15-27-23(28-16-21)18-6-10-19(24)11-7-18/h6-13,21,23H,2-5,14-16H2,1H3

InChI Key

VHAHEYUJKBUFBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2COC(OC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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